molecular formula C17H22N2 B2687970 Benzyl({2-[benzyl(methyl)amino]ethyl})amine CAS No. 84425-29-6

Benzyl({2-[benzyl(methyl)amino]ethyl})amine

Cat. No. B2687970
CAS RN: 84425-29-6
M. Wt: 254.377
InChI Key: RCBAMLARYBKJCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Benzyl({2-[benzyl(methyl)amino]ethyl})amine” is a complex organic compound that consists of a benzyl group attached to an amine functional group . It is a derivative of benzylamine, which is a colorless liquid with a weak ammonia-like odor . Benzylamine is a common precursor in organic chemistry and is used in the industrial production of many pharmaceuticals .


Synthesis Analysis

The synthesis of benzylamines, including “Benzyl({2-[benzyl(methyl)amino]ethyl})amine”, can be achieved through various methods. One common method is the amination (arylation) of aromatic aldehydes . This process involves the use of 2-amino-2-phenylpropanoate salts as the amine source, which undergoes an efficient decarboxylative transamination under mild conditions to produce a variety of arylmethylamines . Another method involves the N-alkylation of amines with alcohols utilizing the borrowing hydrogen methodology . This reaction offers low catalyst loadings and mild reaction conditions .


Molecular Structure Analysis

The molecular structure of “Benzyl({2-[benzyl(methyl)amino]ethyl})amine” can be analyzed using various spectroscopic techniques. For instance, the N-H stretching absorption in the infrared spectrum can be used to identify the presence of the amine functional group . The 1H NMR spectrum can also provide information about the structure of the compound .


Chemical Reactions Analysis

“Benzyl({2-[benzyl(methyl)amino]ethyl})amine” can undergo various chemical reactions. For instance, it can participate in N-alkylation reactions with alcohols . It can also undergo oxidative C-N cleavage to provide 2° amides .

Safety and Hazards

The safety data sheet for benzylamine indicates that it is flammable and corrosive . It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area, and to wear protective gloves, protective clothing, eye protection, and face protection when handling it .

properties

IUPAC Name

N,N'-dibenzyl-N'-methylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2/c1-19(15-17-10-6-3-7-11-17)13-12-18-14-16-8-4-2-5-9-16/h2-11,18H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCBAMLARYBKJCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCNCC1=CC=CC=C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl({2-[benzyl(methyl)amino]ethyl})amine

Synthesis routes and methods

Procedure details

128 g (0.7 mol) of the compound obtained in Step b dissolved in 600 ml of ethanol are added dropwise to 150 g (1.4 mol) of benzylamine diluted in 200 ml of warm ethanol. The mixture is stirred at room temperature for 24 hours and the solvent is evaporated off in vacuo. Benzylamine hydrochloride crystallises from a mixture of methylene chloride and acetone, and is removed by filtration. The filtrates are saturated with gaseous hydrogen chloride and the hydrochloride of the desired compound crystallises from a methylene chloride/ether mixture. 105 g of white crystals are obtained.
Quantity
128 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
46%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.